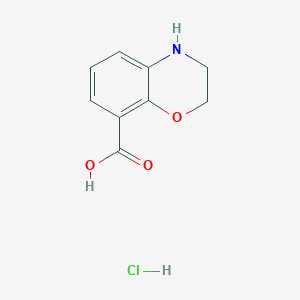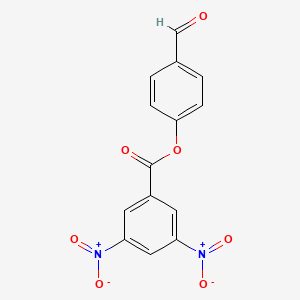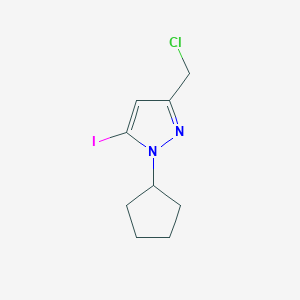![molecular formula C13H18N6O2S B2629789 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2380056-63-1](/img/structure/B2629789.png)
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the triazolopyridazine family of compounds and is known to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the modulation of GABA-A receptors. This compound binds to the α5 subtype of GABA-A receptors and enhances the activity of these receptors. This, in turn, leads to an increase in inhibitory neurotransmission in the brain, which is thought to be responsible for the compound's effects on memory consolidation and retrieval.
Biochemical and Physiological Effects:
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a variety of biochemical and physiological effects. One of the most significant effects is its ability to enhance memory consolidation and retrieval. This compound has also been shown to have anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its high affinity for the α5 subtype of GABA-A receptors. This allows for the selective modulation of these receptors, which is important for studying their role in the brain. Additionally, this compound has a low potential for abuse and dependence, which makes it a safer alternative to other compounds that have been used in similar studies.
One of the limitations of using 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is the development of new therapeutics based on this compound. The ability of this compound to enhance memory consolidation and retrieval makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another direction is the study of the role of GABA-A receptors in other areas of the brain. While the α5 subtype of GABA-A receptors is primarily located in the hippocampus, other subtypes are found throughout the brain. Studying the effects of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on these receptors could lead to a better understanding of their role in various neurological disorders.
Conclusion:
In conclusion, 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound with significant potential for therapeutic applications. Its ability to selectively modulate the α5 subtype of GABA-A receptors makes it a promising candidate for the treatment of cognitive disorders. Additionally, its low potential for abuse and dependence makes it a safer alternative to other compounds that have been used in similar studies. Further research is needed to fully understand the potential of this compound and its role in various neurological disorders.
Métodos De Síntesis
The synthesis of 6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-cyclopropylsulfonyl-1,4-diazepane with 6-bromo-1,2,4-triazolo[4,3-b]pyridazine. The reaction is carried out in the presence of a base and a solvent, such as DMF, under reflux conditions. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a variety of scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used to study the role of GABA-A receptors in the brain. This compound has been shown to have a high affinity for the α5 subtype of GABA-A receptors, which are primarily located in the hippocampus. Additionally, this compound has been used to study the role of GABA-A receptors in memory consolidation and retrieval.
Propiedades
IUPAC Name |
6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,11-2-3-11)18-7-1-6-17(8-9-18)13-5-4-12-15-14-10-19(12)16-13/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOZIFSMJKEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)
![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)

![1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629722.png)


![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)


![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)